molecular formula C17H19NO2S B2391657 N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049514-72-8

N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2391657
CAS No.: 1049514-72-8
M. Wt: 301.4
InChI Key: QEIBVYAGOQLJNS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: is an organic compound that belongs to the class of cyclopentanecarboxamides This compound is characterized by the presence of a methoxyphenyl group, a thiophenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the reaction of 2-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to cyclization using a suitable cyclizing agent to form the cyclopentanecarboxamide ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The thiophenyl group can be reduced to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiol derivatives and reduced phenyl compounds.

    Substitution: Substituted amines and thiols.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The methoxyphenyl and thiophenyl groups may interact with enzymes or receptors, leading to modulation of their activity. The cyclopentanecarboxamide moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide
  • N-(2-methoxyphenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide

Comparison: N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide ring, which distinguishes it from other similar compounds. This structural feature may confer different chemical reactivity and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-14-8-3-2-7-13(14)18-16(19)17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIBVYAGOQLJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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